molecular formula C31H32FNO10 B1146112 Pitavastatin Acyl Glucuronide CAS No. 574752-66-2

Pitavastatin Acyl Glucuronide

カタログ番号: B1146112
CAS番号: 574752-66-2
分子量: 597.6 g/mol
InChIキー: QBNFJKKTKRSBGF-SEKOGJSVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pitavastatin Acyl Glucuronide is a metabolite of Pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This compound is formed through the conjugation of Pitavastatin with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Pitavastatin Acyl Glucuronide involves the conjugation of Pitavastatin with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The process can be carried out in vitro using liver microsomes or recombinant enzymes. The reaction conditions generally include a buffered aqueous solution with a pH range of 6.5 to 7.5, and the presence of cofactors such as UDP-glucuronic acid .

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors equipped with controlled temperature, pH, and agitation systems to optimize the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity and yield .

化学反応の分析

Types of Reactions

Pitavastatin Acyl Glucuronide undergoes several types of chemical reactions, including hydrolysis, transacylation, and glycation. These reactions are influenced by the chemical structure of the acyl glucuronide and the conditions under which they occur .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include free Pitavastatin, glucuronic acid, and various protein adducts. These products can have significant implications for the pharmacokinetics and toxicity of Pitavastatin .

科学的研究の応用

Pharmacological Profile

Mechanism of Action
Pitavastatin functions as a competitive inhibitor of HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, pitavastatin effectively lowers levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels. The acyl glucuronide metabolite is formed through the glucuronidation process and contributes to the drug's overall pharmacological effects, including its lipid-lowering properties and potential pleiotropic effects such as anti-inflammatory actions .

Clinical Applications

1. Treatment of Hyperlipidemia
Pitavastatin is indicated for adults with primary hyperlipidemia or mixed dyslipidemia. Studies have shown that pitavastatin significantly reduces LDL-C and triglycerides while increasing HDL-C levels, which is crucial for reducing cardiovascular risk .

2. Pediatric Use
Pitavastatin has also been studied in pediatric populations aged 8 years and older with heterozygous familial hypercholesterolemia, demonstrating efficacy in lowering cholesterol levels safely .

Pharmacokinetics

Absorption and Metabolism
Pitavastatin exhibits high oral bioavailability, with the acyl glucuronide being a significant metabolite accounting for about 10% of circulating drug-related material post-administration . The pharmacokinetic profile indicates that pitavastatin is rapidly absorbed and undergoes extensive hepatic metabolism.

Drug-Drug Interactions
Research indicates that pitavastatin acyl glucuronide may influence the pharmacokinetics of other drugs metabolized by the same pathways. For instance, studies have evaluated its interactions with rifampicin, highlighting its potential as a probe substrate for organic anion-transporting polypeptide (OATP) 1B inhibitors .

Comparative Efficacy

A study comparing the efficacy of pitavastatin to atorvastatin in Japanese patients with hypercholesterolemia found that both drugs were effective in improving lipid profiles. Notably, pitavastatin demonstrated a consistent reduction in non-HDL-C levels across different body sizes without significant liver enzyme elevation, suggesting a favorable safety profile compared to atorvastatin .

Metabolic Effects

In vitro studies have shown that pitavastatin and its metabolites can exert cytotoxic effects on pancreatic islet β cells, which may influence insulin secretion rates. This finding raises considerations regarding the long-term use of statins in patients with diabetes or at risk for glucose intolerance .

作用機序

Pitavastatin Acyl Glucuronide exerts its effects primarily through its parent compound, Pitavastatin. Pitavastatin inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which catalyzes the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to a decrease in intracellular cholesterol levels, upregulation of low-density lipoprotein receptors, and increased clearance of low-density lipoprotein from the bloodstream .

類似化合物との比較

Pitavastatin Acyl Glucuronide can be compared with other acyl glucuronides formed from different statins, such as Atorvastatin Acyl Glucuronide, Rosuvastatin Acyl Glucuronide, and Simvastatin Acyl Glucuronide.

Similarities

Differences

Conclusion

This compound is a significant metabolite of Pitavastatin with important implications for drug metabolism, pharmacokinetics, and toxicity. Its preparation, chemical reactions, and scientific research applications provide valuable insights into the biotransformation of statins and their effects on human health.

生物活性

Pitavastatin acyl glucuronide is a metabolite of pitavastatin, a statin used primarily for lowering cholesterol levels. This article explores the biological activity of this compound, its metabolic pathways, pharmacokinetics, and potential implications in drug interactions and toxicity.

Metabolism and Formation

Pitavastatin undergoes extensive metabolism in the liver, primarily through glucuronidation mediated by uridine 5'-diphosphate glucuronosyltransferases (UGTs). The principal metabolic pathway involves the formation of this compound, which is a conjugate formed from the hydroxy acid form of pitavastatin. This process is critical as it transforms the active drug into its inactive form, thereby influencing its pharmacological effects and potential side effects.

Key Metabolic Pathways

  • Glucuronidation : The major route for pitavastatin metabolism, leading to the formation of acyl glucuronides.
  • Lactonization : Following glucuronidation, the acyl glucuronide can undergo spontaneous cyclization to form lactones, which are also biologically active .

Pharmacokinetics

Pitavastatin exhibits a dose-proportional pharmacokinetic profile. Key pharmacokinetic parameters include:

ParameterValue
C_max (Peak Plasma Concentration)Achieved ~1 hour post-administration
Half-life Approximately 12 hours
Bioavailability 51%
Protein Binding >99% (mainly to albumin)

The acyl glucuronide is predominantly excreted via feces (approximately 79%) with minimal renal excretion (about 15%) .

Biological Activity

The biological activity of this compound includes:

  • Inhibition of HMG-CoA Reductase : Like its parent compound, the acyl glucuronide may retain some inhibitory activity against this enzyme, although its primary role is as a metabolite.
  • Pleiotropic Effects : Statins are known for their pleiotropic effects, which include improving endothelial function and reducing inflammation. The acyl glucuronide may contribute to these effects through mechanisms that are not fully understood .

Case Studies and Research Findings

Several studies have investigated the implications of pitavastatin and its metabolites on biological systems:

  • Cytotoxicity in Pancreatic Islet Cells : An in vitro study demonstrated that various statins, including pitavastatin, showed dose-dependent cytotoxic effects on human pancreatic islet β cells. This raises concerns regarding glucose metabolism and insulin secretion .
  • Drug-Drug Interactions : Acyl glucuronides can inhibit transport proteins such as OATP1B1. For instance, gemfibrozil's acyl glucuronide was shown to inhibit CYP2C8, leading to significant drug-drug interactions when co-administered with other medications .
  • Reactive Metabolites : Acyl glucuronides have been implicated in adverse reactions due to their reactivity. Studies suggest that these metabolites can form covalent adducts with proteins, potentially leading to hypersensitivity reactions or toxicity .

特性

CAS番号

574752-66-2

分子式

C31H32FNO10

分子量

597.6 g/mol

IUPAC名

(2S,3S,4S,5R,6S)-6-[(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(35)14-23(36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34-35,37-39H,5-6,13-14H2,(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1

InChIキー

QBNFJKKTKRSBGF-SEKOGJSVSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4CC(C(C(C4O)O)O)C(=O)O)O)O)C5=CC=C(C=C5)F

異性体SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)C5=CC=C(C=C5)F

正規SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)C5=CC=C(C=C5)F

同義語

1-[(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate] β-D-Glucopyranuronic Acid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。